molecular formula C21H21Cl2NO3 B1359633 3,5-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone CAS No. 898762-31-7

3,5-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone

Cat. No.: B1359633
CAS No.: 898762-31-7
M. Wt: 406.3 g/mol
InChI Key: FULNRELXHBQBEF-UHFFFAOYSA-N
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Description

3,5-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone is a useful research compound. Its molecular formula is C21H21Cl2NO3 and its molecular weight is 406.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antitubercular Drug Research

3,5-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone is structurally related to the antitubercular drug candidate benzothiazinone (BTZ043) which targets the DprE1 subunit of the enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase. In a study, 240 clinical isolates of Mycobacterium tuberculosis from European hospitals were surveyed for mutations in the dprE1 gene and susceptibility to benzothiazinones. All strains were found susceptible, establishing a baseline prior to the clinical trials of BTZ043 (Pasca et al., 2010).

Environmental and Health Impact Studies

Benzophenone-3, a compound structurally related to this compound, is commonly used in sunscreens and other consumer products. Several studies have investigated its environmental occurrence, potential impact on aquatic ecosystems, and health implications. Key findings include:

  • BP-3 is lipophilic, photostable, and bioaccumulative, raising concerns about its potential endocrine-disrupting capacity and ecological impact (Kim & Choi, 2014).
  • Concentrations of BP-3 and its derivatives have been detected in various environmental samples and human biospecimens, indicating widespread exposure (Mortensen et al., 2014).
  • A study on the South Korean population highlighted the presence and demographic association of BP concentrations in urine samples, underscoring the necessity of understanding exposure sources and potential health risks (Kang et al., 2016).

Properties

IUPAC Name

(3,5-dichlorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2NO3/c22-18-11-17(12-19(23)13-18)20(25)16-3-1-2-15(10-16)14-24-6-4-21(5-7-24)26-8-9-27-21/h1-3,10-13H,4-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULNRELXHBQBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643335
Record name (3,5-Dichlorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-31-7
Record name (3,5-Dichlorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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